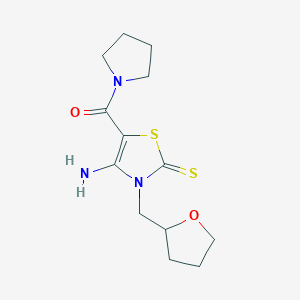![molecular formula C24H25N3O6S2 B2713952 Methyl 2-{[({5-[(4-tert-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)acetyl]amino}benzoate CAS No. 931726-54-4](/img/no-structure.png)
Methyl 2-{[({5-[(4-tert-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)acetyl]amino}benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule with several functional groups. It contains a pyrimidine ring, which is a heterocyclic aromatic ring system, similar to benzene and pyridine . It also has a sulfonyl group attached to a tert-butylphenyl group, an acetyl group linked to an amino group, and a benzoate ester group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups and a heterocyclic ring. The tert-butylphenyl group is likely to add significant bulk to the molecule, and the various polar groups (sulfonyl, acetyl, amino, and benzoate) would likely result in regions of differing electron density and polarity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of both polar and nonpolar groups would likely make it soluble in a range of solvents. Its melting and boiling points would depend on the strength of the intermolecular forces, which in turn would be influenced by the polar groups and the overall size and shape of the molecule .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Cyclization and Anilides Formation : Research demonstrated the cyclization of a related compound, leading exclusively to 2-substituted anilides of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid, showcasing the compound's reactivity under base conditions (Ukrainets et al., 2014).
Heterocyclic Systems Synthesis : Another study highlighted the use of a methyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate compound for the synthesis of various heterocyclic systems, indicating the versatility of such compounds in creating complex chemical structures (Selič et al., 1997).
Sulphur(IV)-Oxygen Interaction Study : An X-ray study investigated the molecular structures of compounds exhibiting Sulphur(IV)-Oxygen interactions, including methyl 2-(methylthio)benzoate, revealing insights into the structural and electronic characteristics of these interactions (Kucsman et al., 1984).
Antimicrobial Activity Assessment : A study synthesized 2-amino-3-cyanopyridine derivatives, assessing their potential antimicrobial activities, indicating the biomedical applications of compounds with similar structural motifs (Mansour et al., 2021).
Synthesis of Sulfoxide Thermolysis Products : Research on the sulfoxide thermolysis of diastereoisomeric compounds similar in complexity to the chemical demonstrated regioselective production of vinylogous urethanes and α-aminomethyl enoates, showcasing specific reactions relevant to chemical synthesis processes (Bänziger et al., 2002).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The future directions for research on this compound would likely depend on its intended use. If it’s being studied as a potential drug, future research could involve in vitro and in vivo testing to determine its efficacy and safety. If it’s being used in materials science or another field, research might focus on understanding its physical and chemical properties and how these can be exploited .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for Methyl 2-{[({5-[(4-tert-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)acetyl]amino}benzoate involves the reaction of several starting materials to form the final product. The synthesis pathway includes several steps, including protection, deprotection, and coupling reactions.", "Starting Materials": [ "4-tert-butylphenol", "Sodium hydride", "Methyl 2-bromoacetate", "2-Amino-5-[(4-tert-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid", "N,N-Dimethylformamide", "Triethylamine", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Ethyl acetate" ], "Reaction": [ "Step 1: Protection of 4-tert-butylphenol with methyl 2-bromoacetate in the presence of sodium hydride to form methyl 4-tert-butylphenyl carbonate.", "Step 2: Deprotection of methyl 4-tert-butylphenyl carbonate with hydrochloric acid to form 4-tert-butylphenol.", "Step 3: Coupling of 4-tert-butylphenol with 2-amino-5-[(4-tert-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid in the presence of N,N-dimethylformamide and triethylamine to form 2-{[({5-[(4-tert-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)acetyl]amino}benzoic acid.", "Step 4: Esterification of 2-{[({5-[(4-tert-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)acetyl]amino}benzoic acid with methanol in the presence of hydrochloric acid to form methyl 2-{[({5-[(4-tert-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)acetyl]amino}benzoate.", "Step 5: Purification of the final product using sodium hydroxide and extraction with ethyl acetate." ] } | |
CAS-Nummer |
931726-54-4 |
Molekularformel |
C24H25N3O6S2 |
Molekulargewicht |
515.6 |
IUPAC-Name |
methyl 2-[[2-[[5-(4-tert-butylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate |
InChI |
InChI=1S/C24H25N3O6S2/c1-24(2,3)15-9-11-16(12-10-15)35(31,32)19-13-25-23(27-21(19)29)34-14-20(28)26-18-8-6-5-7-17(18)22(30)33-4/h5-13H,14H2,1-4H3,(H,26,28)(H,25,27,29) |
InChI-Schlüssel |
DNGFKTGCWWTWJU-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC=CC=C3C(=O)OC |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Ethyl-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)butanamide](/img/structure/B2713870.png)

![(4-Fluorophenyl)-[2-oxo-1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]cyanamide](/img/structure/B2713873.png)
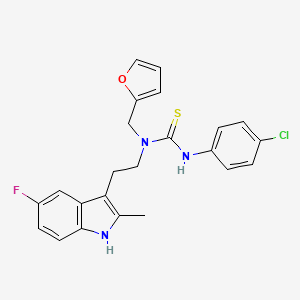
![6-Bromo-2-p-tolyl-imidazo[1,2-a]pyridine-3-carboxaldehyde](/img/structure/B2713878.png)
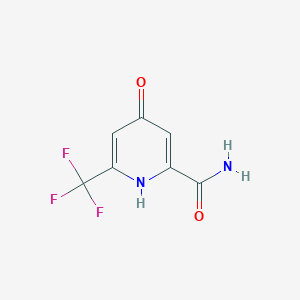

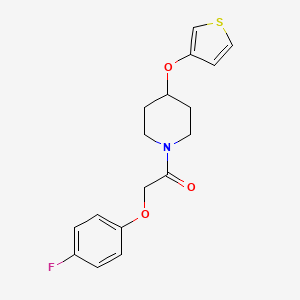
![N-[(4-Methoxyphenyl)methyl]-4-[(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2713886.png)
![1-(4-methoxyphenyl)-4-[(4-methylphenyl)sulfanyl]-2-phenyl-6,7-dihydro-1H-indole-5-carbaldehyde oxime](/img/structure/B2713887.png)

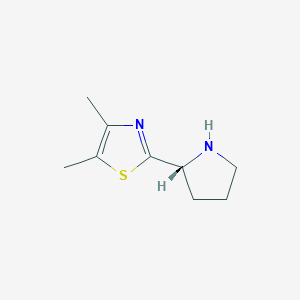
![4-(7-methoxy-5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2713890.png)
